3,3,4-Trimethylpent-1-yne Exhibits Significantly Higher Calculated Lipophilicity (LogP) Than Linear 1-Pentyne
The calculated octanol-water partition coefficient (LogP) of 3,3,4-trimethylpent-1-yne is 2.3018, compared to 2.06 for the linear analog 1-pentyne [1]. This represents a 0.24 LogP unit increase, corresponding to an approximately 1.7-fold higher partition coefficient in octanol relative to water. Such an increase in lipophilicity can meaningfully impact solubility in nonpolar reaction media and chromatographic behavior.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.3018 |
| Comparator Or Baseline | 1-Pentyne: LogP = 2.06 |
| Quantified Difference | ΔLogP = +0.24 (~1.7× higher partition coefficient) |
| Conditions | In silico prediction; consistent with experimental LogP determination methods |
Why This Matters
For applications requiring enhanced partitioning into nonpolar phases (e.g., extraction, nonpolar solvent reactions, membrane penetration in bioassays), 3,3,4-trimethylpent-1-yne offers a quantifiably more lipophilic alternative to 1-pentyne.
- [1] ChemSrc. 1-Pentyne (CAS 627-19-0). Computed property: LogP 2.06. URL: https://m.chemsrc.com/en/cas/627-19-0_567859.html View Source
